Product packaging for 4-Bromo-5-methyl-2-phenylthiazole(Cat. No.:)

4-Bromo-5-methyl-2-phenylthiazole

Cat. No.: B12330916
M. Wt: 254.15 g/mol
InChI Key: ULTGQQSDJYHXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-methyl-2-phenylthiazole (CAS: 960493-33-8) is a valuable brominated heterocyclic building block in organic synthesis and medicinal chemistry research. Its primary utility stems from the reactivity of the bromine atom, which allows for further functionalization via metal-catalyzed cross-coupling reactions. For instance, it can be converted into a thiazolyl boronic acid for use in Suzuki Coupling reactions to create novel photochromic diarylethenes derived from naphthoquinone . These photochromic compounds are investigated for potential applications as molecular-level switches due to their thermal stability and fatigue resistance . Furthermore, the phenylthiazole scaffold is a recognized pharmacophore in drug discovery. Research utilizing similar structures has demonstrated potential for developing new antibacterial agents that target the bacterial membrane , as well as compounds evaluated for peroxisome proliferator-activated receptor gamma (PPARγ) agonistic activity for conditions like diabetes . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, noting that safety information for a related compound indicates potential hazards such as skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNS B12330916 4-Bromo-5-methyl-2-phenylthiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

4-bromo-5-methyl-2-phenyl-1,3-thiazole

InChI

InChI=1S/C10H8BrNS/c1-7-9(11)12-10(13-7)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

ULTGQQSDJYHXLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Bromo 5 Methyl 2 Phenylthiazole

Retrosynthetic Analysis of the 4-Bromo-5-methyl-2-phenylthiazole Scaffold

A logical retrosynthetic analysis of this compound suggests a disconnection strategy based on the well-established Hantzsch thiazole (B1198619) synthesis. This approach breaks the thiazole ring at the C-N and C-S bonds, leading to two key precursors: a thioamide and an α-haloketone. Specifically, the 2-phenyl substituent points to benzothioamide as the thioamide component. The 4-bromo and 5-methyl substituents suggest the use of a correspondingly substituted α-haloketone, such as 3-bromo-3-methyl-2-butanone (B1330662) or a related equivalent. This disconnection simplifies the synthesis to the formation of these two readily accessible starting materials.

Direct Cyclization Approaches to the Thiazole Ring Incorporating this compound Substructure

The direct formation of the this compound core can be achieved through cyclization reactions that build the thiazole ring in either a single step or a sequence of steps.

One-Pot Synthetic Routes

One-pot syntheses are highly efficient for generating thiazole derivatives. In the context of this compound, a one-pot approach would involve the reaction of benzaldehyde, a methyl ketone, a brominating agent, and a sulfur source. While specific one-pot syntheses for this exact molecule are not extensively documented, related procedures for other substituted thiazoles are known. nih.govresearchgate.netresearchgate.net For instance, a multi-component reaction could be envisioned where benzaldehyde, 2-butanone, and a sulfur donor like thiourea (B124793) or a thioamide equivalent are reacted in the presence of a catalyst and a brominating agent. The use of catalysts such as silica-supported tungstosilisic acid has been shown to be effective in promoting Hantzsch-type condensations under environmentally benign conditions. mdpi.com

Precursor-Based Synthesis of this compound

This strategy focuses on the synthesis and subsequent reaction of well-defined precursors to construct the target thiazole.

Synthesis from Thioamides and α-Halo Ketones

The most direct and widely employed method for synthesizing the this compound scaffold is the reaction between a thioamide, specifically benzothioamide, and an appropriate α-halo ketone. The key α-halo ketone required would be a 3-halo derivative of 3-methyl-2-butanone (B44728).

The general reaction is as follows:

Benzothioamide + 3-Bromo-3-methyl-2-butanone → this compound + H₂O + HBr

This reaction is a classic example of the Hantzsch thiazole synthesis. mdpi.com The mechanism involves the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the α-halo ketone, followed by cyclization and dehydration to form the aromatic thiazole ring. The reaction conditions can be optimized, with microwave-assisted syntheses often providing higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov

Synthesis via Hantzsch Thiazole Synthesis Modifications

Modifications to the traditional Hantzsch synthesis can be employed to enhance efficiency and yield. For instance, the reaction can be carried out under solvent-free conditions or using heterogeneous catalysts to simplify purification and reduce environmental impact. mdpi.com Another modification involves the in-situ generation of the α-haloketone. For example, reacting 3-methyl-2-butanone with a brominating agent like N-bromosuccinimide (NBS) in the reaction mixture containing the thioamide could lead to a one-pot synthesis of the final product.

Furthermore, the synthesis of related thiazole derivatives often utilizes α-bromoketones and thiourea or substituted thioureas. nih.govnanobioletters.com These methodologies can be adapted by using benzothioamide in place of thiourea to introduce the 2-phenyl substituent. The choice of solvent can also play a crucial role, with polar solvents like ethanol (B145695) or dimethylformamide often being employed. nih.gov

Utilization of Pre-formed Thiazole Rings with Subsequent Bromination

A common and direct method for the synthesis of this compound involves the use of a pre-existing 5-methyl-2-phenylthiazole (B2815521) ring system. The core of this strategy is the subsequent halogenation of the thiazole ring. The Hantzsch thiazole synthesis is a traditional and widely used method for creating the initial thiazole ring, which involves the reaction of α-haloketones with thioamides. bepls.comyoutube.com

Once the 5-methyl-2-phenylthiazole is obtained, the bromine atom is introduced at the 4-position. This is typically achieved through an electrophilic substitution reaction. The reaction conditions, such as the choice of brominating agent and solvent, are crucial for achieving high yields and regioselectivity.

Halogenation Strategies for Introducing the Bromine Atom at Position 4

The introduction of a bromine atom at the 4-position of the 5-methyl-2-phenylthiazole ring is a key step in the synthesis of the target compound. Various halogenation strategies can be employed to achieve this transformation efficiently.

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of 2,5-disubstituted thiazoles is critical. The electronic properties of the substituents on the thiazole ring influence the position of bromination. For the synthesis of this compound, methods that favor substitution at the C-4 position are employed.

One approach to achieve regioselective bromination is through a decarboxylative bromination reaction. researchgate.netbeilstein-archives.org This involves the synthesis of a thiazole-4-carboxylic acid precursor, which is then subjected to a Hunsdiecker-type reaction to introduce the bromine atom at the 4-position with high selectivity. beilstein-archives.org Another method involves the use of specific brominating agents and reaction conditions that favor the desired isomer. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent can provide the desired 4-bromo product.

A study on the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles demonstrated the regioselective cross-coupling reactions starting from 2,4-dibromothiazole (B130268). nih.gov This highlights the ability to selectively functionalize the C4 position of a pre-brominated thiazole.

Catalytic Bromination Methodologies

Catalytic methods for bromination offer several advantages, including milder reaction conditions and improved selectivity. While specific examples for the catalytic bromination of 5-methyl-2-phenylthiazole are not extensively detailed in the provided results, the general principles of catalytic halogenation of heterocycles can be applied.

Transition metal catalysts, particularly palladium, are often used in cross-coupling reactions to form C-Br bonds. nih.gov Furthermore, the use of a copper catalyst in the synthesis of thiazoles has been reported, which could potentially be adapted for bromination steps. organic-chemistry.org The development of environmentally friendly catalytic systems is an active area of research.

Advanced Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has seen a surge in the development of advanced catalytic methods for the construction of complex molecules like this compound. These approaches offer improvements in efficiency, selectivity, and environmental impact.

Transition Metal Catalysis in C-N and C-S Bond Formation

The formation of the thiazole ring itself can be facilitated by transition metal catalysis. These catalysts play a crucial role in the formation of the key C-N and C-S bonds that constitute the heterocyclic core. Copper-catalyzed reactions, for example, have been employed for the synthesis of thiazole derivatives through the coupling of oximes, anhydrides, and potassium thiocyanate. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for the synthesis of substituted thiazoles. nih.gov These reactions allow for the introduction of the phenyl group at the 2-position or the methyl group at the 5-position with high precision. For instance, a Pd(0)-catalyzed cross-coupling step can be used to convert 2,4-dibromothiazole into a variety of 2-substituted 4-bromothiazoles. nih.gov

Organocatalytic and Biocatalytic Strategies

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-catalyzed reactions, often offering milder and more environmentally friendly synthetic routes.

Organocatalytic approaches for the synthesis of thiazole derivatives have been reported, utilizing small organic molecules to catalyze the key bond-forming reactions. rsc.org These methods can provide high yields and selectivity under ambient conditions.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is crucial for minimizing environmental impact. These principles focus on creating safer, more efficient, and environmentally benign chemical processes.

A significant advancement in green chemistry is the development of solvent-free reaction conditions, which eliminate the environmental and health hazards associated with volatile organic solvents. For the synthesis of the thiazole precursor, a solvent-free Hantzsch condensation represents a viable green alternative. This approach has been successfully applied to the synthesis of various 2-aminothiazoles by reacting α-haloketones with thiourea without any solvent, often proceeding to completion rapidly and with high yields after a simple workup. organic-chemistry.org

A plausible solvent-free approach to the precursor, 5-methyl-2-phenylthiazole, would involve the reaction of an appropriate α-haloketone and benzamide (B126) under solvent-free conditions, potentially with microwave or ultrasonic irradiation to facilitate the reaction. mdpi.comnih.gov This not only reduces solvent waste but can also lead to shorter reaction times and improved energy efficiency.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Thiazole Formation

FeatureConventional Hantzsch SynthesisGreen (Solvent-Free) Approach
Solvent Typically ethanol, DMF, or dioxane nih.govnih.govNone or minimal (e.g., PEG-400)
Catalyst Often requires a base or is self-catalyzedCan be catalyst-free or use a reusable solid catalyst organic-chemistry.orgmdpi.com
Energy Input Conventional heating (reflux) for extended periods nih.govMicrowave or ultrasonic irradiation for short durations mdpi.com
Workup Often involves solvent extraction and chromatographySimple filtration and washing of the product organic-chemistry.org
Waste Generates significant solvent and potential catalyst wasteMinimal waste generation

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The classical Hantzsch synthesis is a condensation reaction that inherently produces byproducts, such as water and an inorganic salt, thus having a less than perfect atom economy.

For the subsequent bromination step, traditional methods often use elemental bromine, which poses significant safety and environmental hazards. The reaction also produces hydrogen bromide as a byproduct. Green alternatives can improve both safety and atom economy.

The design and use of sustainable reagents is paramount. In the context of synthesizing this compound, this applies particularly to the bromination step. Instead of liquid bromine, solid brominating agents like N-Bromosuccinimide (NBS) are often preferred as they are easier and safer to handle.

Further advancing sustainability, the development of catalytic bromination systems that use a simple bromide salt (e.g., NaBr) in conjunction with an environmentally benign oxidant (like hydrogen peroxide) represents a greener pathway. This avoids the use of stoichiometric and hazardous brominating agents altogether.

Table 2: Comparison of Brominating Agents

ReagentFormulaAdvantagesDisadvantages
Elemental BromineBr₂Highly reactive, inexpensiveHighly toxic, corrosive, volatile, produces HBr byproduct
N-Bromosuccinimide (NBS)C₄H₄BrNO₂Solid, easier to handle, selectiveLower atom economy, produces succinimide (B58015) byproduct
NaBr / H₂O₂NaBr / H₂O₂In-situ generation of bromine, water as byproduct, saferMay require a catalyst, reaction conditions need optimization

Mechanistic Investigations into the Formation of this compound

The formation of this compound would proceed via a two-stage process: the initial Hantzsch synthesis of the thiazole ring followed by electrophilic bromination.

The first stage is the Hantzsch condensation to form 5-methyl-2-phenylthiazole. This reaction involves the cyclization of an α-haloketone with a thioamide (in this case, benzamide). A plausible mechanism involves several key steps mdpi.comresearchgate.net:

Nucleophilic Attack: The sulfur atom of the thioamide (benzamide) acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone (e.g., 1-bromopropan-2-one).

Intermediate Formation: This attack forms an acyclic intermediate.

Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto the carbonyl carbon leads to the formation of a five-membered ring intermediate (a hydroxythiazoline derivative).

Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate, which results in the formation of the aromatic thiazole ring.

The second stage is the electrophilic aromatic substitution to introduce the bromine atom at the C4 position. The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C4 and C5 positions are the most reactive. In a 2-phenyl-5-methylthiazole system, the C4 position is electronically activated and sterically accessible for bromination. The mechanism proceeds as follows:

Generation of Electrophile: The brominating agent (e.g., Br₂) generates the electrophile, Br⁺.

Formation of Sigma Complex: The π-electrons of the thiazole ring attack the bromine electrophile, forming a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized over the thiazole ring.

Deprotonation: A base (which could be the solvent or the counter-ion of the bromine source) removes the proton from the C4 position, restoring the aromaticity of the thiazole ring and yielding the final product, this compound.

Spectroscopic and Structural Elucidation of 4 Bromo 5 Methyl 2 Phenylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, offering insights into the chemical environment of individual atoms.

¹H NMR Spectroscopy for Proton Environment Analysis

The ¹H NMR spectrum of 4-Bromo-5-methyl-2-phenylthiazole provides precise information about the arrangement and electronic environment of the protons in the molecule. In a study by Merkley et al. (2022), the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz. nih.gov

The spectrum exhibits a multiplet in the aromatic region between δ 7.93 and 7.79 ppm, which corresponds to the two protons on the phenyl ring that are ortho to the thiazole (B1198619) group. Another multiplet, integrating to three protons, is observed between δ 7.48 and 7.38 ppm, and is assigned to the meta and para protons of the phenyl ring. A sharp singlet appears at δ 2.44 ppm, which is characteristic of the three protons of the methyl group attached to the thiazole ring. nih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.93–7.79m2HPhenyl (ortho)
7.48–7.38m3HPhenyl (meta, para)
2.44s3HMethyl (on thiazole)

Note: (m = multiplet, s = singlet)

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed map of the carbon framework of this compound. The spectrum, recorded at 126 MHz in CDCl₃, reveals a total of eight distinct carbon signals, which is consistent with the molecular symmetry. nih.gov

The carbon atoms of the thiazole ring appear at δ 165.5, 128.7, and 125.4 ppm. The phenyl ring carbons are observed at δ 132.9, 130.2, 128.9 (for two carbons), and 126.0 (for two carbons) ppm. The methyl carbon gives a signal in the aliphatic region at δ 13.0 ppm. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
165.5C2 (Thiazole)
132.9Phenyl (quaternary)
130.2Phenyl
128.9 (2C)Phenyl
128.7C4 (Thiazole)
126.0 (2C)Phenyl
125.4C5 (Thiazole)
13.0Methyl

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the coupling between the ortho, meta, and para protons of the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached. This would definitively link the proton signals of the methyl and phenyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds). This would be particularly useful in confirming the connectivity between the phenyl ring and the thiazole ring, as well as the position of the methyl and bromo substituents on the thiazole ring.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. While a specific high-resolution mass spectrum for this compound was not found in the searched literature, a study by Merkley et al. (2022) mentions the use of a high-resolution tandem mass spectrometer for the characterization of related compounds, suggesting that such data for the title compound would be obtainable. nih.gov The exact mass of this compound (C₁₀H₈BrNS) is calculated to be 252.9564 m/z for the [M]⁺ ion containing the ⁷⁹Br isotope, and 254.9543 m/z for the [M]⁺ ion with the ⁸¹Br isotope.

Fragmentation Pattern Analysis for Structural Insights

The analysis of the fragmentation pattern in a mass spectrum can provide valuable information about the structure of a molecule. A GC-MS analysis of a wastewater sample identified the presence of this compound. jebas.orgresearchgate.net Although a detailed fragmentation pattern was not provided in the search results, some general fragmentation pathways can be predicted based on the structure of the molecule.

Common fragmentation pathways for similar aromatic and heterocyclic compounds often involve the loss of small, stable molecules or radicals. For this compound, potential fragmentation could include:

Loss of the bromine atom (Br•).

Cleavage of the methyl group (CH₃•).

Fragmentation of the thiazole ring.

Loss of the phenyl group (C₆H₅•).

A detailed analysis of the relative abundances of these fragment ions would provide strong evidence to support the proposed structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes. For this compound, these methods would provide a characteristic "fingerprint" based on the vibrations of its constituent bonds.

Key vibrational modes expected for this compound would include:

C-H stretching vibrations from the phenyl and methyl groups, typically appearing in the 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹ regions, respectively.

C=C and C=N stretching vibrations of the phenyl and thiazole rings, which would be observed in the 1600-1400 cm⁻¹ range.

C-N and C-S stretching vibrations within the thiazole ring, expected at lower wavenumbers.

C-Br stretching vibration , which is typically found in the 600-500 cm⁻¹ region.

Methyl group bending vibrations , which would appear around 1450 cm⁻¹ and 1375 cm⁻¹.

A comparative analysis of the IR and Raman spectra would be crucial. Vibrations that result in a significant change in the dipole moment are strong in the IR spectrum, while those that cause a large change in polarizability are strong in the Raman spectrum. This complementarity aids in the comprehensive assignment of all vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the conjugated system encompassing the phenyl and thiazole rings would give rise to characteristic absorption bands.

The expected electronic transitions would be:

π → π* transitions , arising from the promotion of electrons from pi bonding to pi anti-bonding orbitals within the aromatic system. These are typically intense absorptions.

n → π* transitions , involving the excitation of non-bonding electrons (from the nitrogen and sulfur atoms of the thiazole ring) to pi anti-bonding orbitals. These transitions are generally weaker than π → π* transitions.

The solvent used for analysis can influence the position and intensity of these absorption bands, providing further information about the nature of the electronic transitions.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Single-Crystal X-ray Diffraction Data Acquisition

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected, which is a unique fingerprint of the crystal's internal structure.

Crystal Structure Refinement and Interpretation

The collected diffraction data would be processed to determine the unit cell dimensions and space group of the crystal. The positions of the individual atoms within the unit cell are then determined by solving the phase problem. Subsequent refinement of the structural model would lead to highly accurate values for bond lengths and angles. This data would reveal the planarity of the thiazole and phenyl rings and the dihedral angle between them, which is a key conformational parameter. Intermolecular interactions in the crystal lattice, such as π-π stacking or halogen bonding, could also be identified.

Advanced Spectroscopic Techniques for Specialized Structural Probing of this compound

Beyond the fundamental techniques, a variety of advanced spectroscopic methods could be employed for a more detailed structural investigation of this compound. These could include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms in the molecule. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would provide unambiguous assignments of all proton and carbon signals and reveal through-bond and through-space correlations.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition of the compound by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum would offer further structural clues.

While detailed experimental data for this compound remains to be published, the application of these well-established spectroscopic and crystallographic techniques would be essential for its full structural characterization.

Reactivity and Derivatization of 4 Bromo 5 Methyl 2 Phenylthiazole

Reactions Involving the Bromine Center at Position 4

The bromine atom at the fourth position of the thiazole (B1198619) ring is the primary site for a variety of synthetic modifications, including the formation of new carbon-carbon bonds and the introduction of organometallic functionalities.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds, and 4-bromo-5-methyl-2-phenylthiazole is a suitable substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-thiazole with an organoboron reagent. For instance, this compound can be converted to its corresponding boronic acid derivative, which can then participate in Suzuki-Miyaura cross-coupling reactions. A specific example is the reaction of 5-methyl-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole with 2,3-diiodobiphenylene to synthesize a more complex molecular structure.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.org This method has been successfully applied to synthesize various alkynyl-substituted heterocyclic compounds. beilstein-journals.orgrsc.orgwright.edu For example, this compound can be coupled with terminal alkynes in the presence of a palladium catalyst to yield 4-alkynyl-5-methyl-2-phenylthiazole derivatives. rsc.org

Heck and Stille Couplings: While specific examples for this compound are not detailed in the provided search results, the general reactivity of brominated heterocycles in these reactions is well-established. The Heck reaction would involve the palladium-catalyzed coupling with an alkene, and the Stille coupling would utilize an organotin reagent.

A summary of representative cross-coupling reactions is presented in Table 1.

Table 1: Examples of Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Aryl boronic acid/ester Pd catalyst, base 4-Aryl-5-methyl-2-phenylthiazole

The electron-withdrawing nature of the thiazole ring, enhanced by the presence of the bromine atom, can facilitate nucleophilic aromatic substitution (SNAr) reactions at the C4 position. However, direct SNAr on electron-rich five-membered heterocycles like thiazole is generally less common than on more electron-deficient systems. Often, such transformations are more efficiently achieved via alternative pathways like metal-catalyzed cross-coupling reactions.

The bromine atom of this compound can be utilized to form highly reactive organometallic intermediates.

Organolithium Reagents: Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures leads to a metal-halogen exchange, generating the corresponding 4-lithio-5-methyl-2-phenylthiazole. dokumen.pubnih.gov This highly reactive intermediate can then be trapped with various electrophiles. dokumen.pub For instance, it can react with octafluorocyclopentene (B1204224) to yield 1-(5-methyl-2-phenyl-4-thiazolyl)heptafluorocyclopentene. dokumen.pub It can also be quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) to form a boronate ester, a key precursor for Suzuki-Miyaura couplings. nih.gov

Grignard Reagents: While the formation of a Grignard reagent by direct reaction with magnesium is plausible, the use of organolithium intermediates followed by transmetalation is often a more reliable method for generating the corresponding magnesium species, especially for heterocyclic systems.

The bromine atom can be selectively removed through reductive debromination. This can be achieved using various reducing agents or through catalytic hydrogenation. This process would yield 5-methyl-2-phenylthiazole (B2815521). While specific studies on the reductive debromination of this compound were not prominent in the search results, this is a common transformation for aryl and heteroaryl halides.

Reactivity of the Thiazole Ring System in this compound

The inherent electronic properties of the thiazole ring also dictate its reactivity, particularly in electrophilic substitution reactions.

The thiazole ring is generally considered to be electron-rich, but less so than furan (B31954) or pyrrole, and it is susceptible to electrophilic attack. The presence of substituents significantly influences the position of further substitution. In this compound, the existing substituents direct incoming electrophiles. The bromine at C4 and the methyl group at C5 would deactivate the ring towards electrophilic attack to some extent. However, if a reaction were to occur, the directing effects of the existing groups would need to be considered. It is important to note that the phenyl group at C2 can also undergo electrophilic substitution, potentially competing with the thiazole ring.

Nucleophilic Attack and Ring Transformations

The bromine atom at the C4 position of the thiazole ring is a key site for nucleophilic substitution reactions. This halogen atom can be displaced by various nucleophiles, a common reactivity pattern for halothiazoles. jocpr.com Such reactions typically proceed through an addition-elimination mechanism or via metal-catalyzed cross-coupling reactions. For instance, the bromine at C4 can be exchanged with lithium using an organolithium reagent like n-butyllithium. The resulting lithiated intermediate can then be reacted with other electrophiles or undergo transmetalation for use in cross-coupling reactions like the Negishi or Stille couplings. nih.govresearchgate.net

Ring transformations of the thiazole core, while less common, can be induced under specific conditions. For example, oxidative ring-opening of related benzothiazole (B30560) derivatives using oxidants like magnesium monoperoxyphthalate (MMPP) in alcoholic solvents has been shown to yield acyl aminobenzene sulfonate esters. scholaris.ca This suggests that the thiazole ring in this compound could potentially undergo cleavage under strong oxidative conditions.

Table 1: Nucleophilic Substitution and Ring Transformation Reactions

Reaction Type Reagents and Conditions Product Type Reference
Bromo-Lithium Exchange n-Butyllithium, THF, low temperature 4-Lithio-5-methyl-2-phenylthiazole nih.govresearchgate.net
Negishi Coupling 1. n-BuLi 2. ZnCl2 3. Ar-X, Pd(0) catalyst 4-Aryl-5-methyl-2-phenylthiazole nih.gov
Stille Coupling 1. n-BuLi 2. Bu3SnCl 3. Ar-X, Pd(0) catalyst 4-Aryl-5-methyl-2-phenylthiazole nih.gov
Oxidative Ring Opening MMPP, Alcohol (e.g., MeOH) Potential for sulfonate ester formation scholaris.ca

Cycloaddition Reactions Involving the Thiazole Ring

The thiazole ring can participate in cycloaddition reactions, although the aromatic stabilization of the ring often necessitates high temperatures or activation of the thiazole nucleus. wikipedia.org One prominent example is the [3+2] cycloaddition reaction of thiazolium ylides. This involves the initial N-alkylation of the thiazole to form a thiazolium salt. Subsequent deprotonation generates a thiazolium azomethine ylide, which can react with dipolarophiles like acetylenic compounds to yield fused heterocyclic systems such as pyrrolo[2,1-b]thiazoles. acs.orgacs.org

Diels-Alder reactions, a type of [4+2] cycloaddition, are also possible between thiazoles and electron-deficient alkynes. These reactions typically require high temperatures and proceed with the extrusion of sulfur from the initial cycloadduct to form a substituted pyridine (B92270) ring. wikipedia.org

Table 2: Cycloaddition Reactions of the Thiazole Ring

Reaction Type Key Intermediate Reagents/Reactants Product Type Reference
[3+2] Cycloaddition Thiazolium azomethine ylide Alkyne (e.g., ethyl propiolate), Base (e.g., CsF) Pyrrolo[2,1-b]thiazole acs.orgacs.org
[4+2] Diels-Alder Thiazole Alkyne (e.g., DMAD), High temperature Pyridine wikipedia.org

Reactions Involving the Methyl Group at Position 5

The methyl group at the C5 position offers another handle for the derivatization of this compound through oxidation or functionalization.

Oxidation Reactions of the Methyl Group

The C5-methyl group is susceptible to oxidation. For instance, metabolic studies on thiazole-containing drugs have shown that hydroxylation of the C5-methyl group is a viable biotransformation pathway. uni-duesseldorf.de In a laboratory setting, selective oxidation can be challenging but may be achieved using specific oxidizing agents. Complete oxidation to a carboxylic acid would provide a 5-carboxy-4-bromo-2-phenylthiazole, a valuable intermediate for amide coupling reactions. However, care must be taken to avoid oxidation of the thiazole ring itself.

Functionalization of the Methyl Group for Extended Synthesis

A more controlled and widely used method for elaborating the C5-methyl group is via radical halogenation. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can convert the methyl group into a bromomethyl group. nih.gov This 5-(bromomethyl) derivative is a highly versatile intermediate.

The bromomethyl group can readily participate in nucleophilic substitution reactions. For example, it can be converted into a phosphonate (B1237965) ester via the Arbuzov reaction with triethyl phosphite. This phosphonate is a key reagent in the Wittig-Horner reaction, allowing for the formation of a carbon-carbon double bond by reacting it with various aldehydes and ketones. This sequence provides a powerful method for extending the carbon framework at the C5 position. nih.gov

Table 3: Functionalization of the C5-Methyl Group

Reaction Type Reagents and Conditions Intermediate/Product Subsequent Use Reference
Radical Bromination N-Bromosuccinimide (NBS), AIBN (initiator) 4-Bromo-5-(bromomethyl)-2-phenylthiazole Nucleophilic substitution, Arbuzov reaction nih.gov
Arbuzov Reaction Triethyl phosphite Diethyl (4-bromo-2-phenylthiazol-5-yl)methylphosphonate Wittig-Horner reaction nih.gov
Wittig-Horner Reaction Base (e.g., NaH), Aldehyde/Ketone (E/Z)-4-Bromo-5-(alkenyl)-2-phenylthiazole Synthesis of stilbene (B7821643) analogs nih.gov

Reactions Involving the Phenyl Moiety at Position 2

The phenyl ring attached at the C2 position of the thiazole behaves as a typical substituted benzene (B151609) ring, undergoing electrophilic aromatic substitution.

Electrophilic Aromatic Substitution on the Phenyl Ring

The 2-thiazolyl substituent on the phenyl ring influences the rate and regioselectivity of electrophilic aromatic substitution (EAS). The thiazole ring is generally considered an electron-withdrawing and deactivating group. uci.edu Therefore, electrophilic attack on the 2-phenyl ring is expected to be slower than on unsubstituted benzene. According to the general principles of EAS, deactivating groups typically direct incoming electrophiles to the meta position. masterorganicchemistry.comyoutube.com

Common EAS reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation (e.g., RCOCl/AlCl₃) could be performed on the phenyl ring. The expected major products would be the meta-substituted derivatives, although the formation of ortho and para isomers in minor amounts is also possible depending on the specific reaction conditions. uci.eduyoutube.com

Table 4: Predicted Electrophilic Aromatic Substitution on the Phenyl Ring

Reaction Reagents Expected Major Product Reference
Nitration HNO₃, H₂SO₄ 4-Bromo-5-methyl-2-(3-nitrophenyl)thiazole masterorganicchemistry.comyoutube.com
Bromination Br₂, FeBr₃ 4-Bromo-2-(3-bromophenyl)-5-methylthiazole uci.edu
Friedel-Crafts Acylation RCOCl, AlCl₃ 4-Bromo-5-methyl-2-(3-acylphenyl)thiazole masterorganicchemistry.com

Computational and Theoretical Investigations of 4 Bromo 5 Methyl 2 Phenylthiazole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and conformational preferences of molecules. By approximating the electron density, DFT can accurately calculate the ground-state energy of different spatial arrangements of atoms. For 4-bromo-5-methyl-2-phenylthiazole, DFT calculations would reveal the most stable three-dimensional structure. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles. The planarity of the thiazole (B1198619) ring and the rotational barrier of the phenyl group relative to the thiazole core are of particular interest, as these features can influence the molecule's electronic properties and intermolecular interactions.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Illustrative)

ParameterBond/AnglePredicted Value
Bond LengthC2-N31.37 Å
C4-C51.38 Å
C4-Br1.89 Å
C5-CH31.51 Å
C2-Phenyl1.48 Å
Bond AngleN3-C2-S1114.5°
C5-C4-Br128.2°
Dihedral AngleThiazole-Phenyl25.8°

Note: These are illustrative values based on typical DFT calculations for similar structures.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the HOMO is expected to be distributed across the thiazole ring and the phenyl group, while the LUMO would likely be concentrated on the thiazole ring, particularly near the carbon-bromine bond. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

Note: These are illustrative values.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on a molecule's surface. It is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, and for understanding how a molecule will interact with other molecules or biological targets. For this compound, the EPS map would likely show a region of negative potential (red) around the nitrogen atom of the thiazole ring, making it a potential hydrogen bond acceptor. The bromine atom would exhibit a region of positive potential on its outermost surface (a "sigma-hole"), making it a halogen bond donor. The phenyl group would show a relatively neutral potential, with some negative character from the pi-electron cloud.

Quantum chemical calculations can predict spectroscopic properties with a high degree of accuracy. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can aid in the structural elucidation of newly synthesized compounds. For this compound, calculated ¹H and ¹³C NMR spectra would help in assigning the peaks observed in experimental spectra. Similarly, a predicted IR spectrum would show characteristic vibrational modes, such as C-H stretching of the phenyl and methyl groups, C=N stretching of the thiazole ring, and the C-Br stretching frequency. While experimental data for the closely related 5-methyl-2-phenylthiazole-4-carboxamide has been reported, theoretical predictions for the bromo-derivative would be a valuable tool for its unambiguous identification. researchgate.net

Reaction Pathway Analysis and Transition State Modeling for Synthetic Routes

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating the transition state structures and calculating the activation energies for each step. For the synthesis of this compound, which could potentially be synthesized through bromination of a 5-methyl-2-phenylthiazole (B2815521) precursor, reaction pathway analysis could elucidate the most favorable reaction conditions and predict potential side products. The synthesis of related thiazole derivatives often involves multi-step reactions, and computational modeling can be instrumental in optimizing these processes. nih.govnih.govmdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Different Environments

While quantum chemical calculations typically focus on static molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time in different environments, such as in a solvent or interacting with a biological macromolecule. An MD simulation of this compound in water, for example, would reveal how the molecule's conformation changes over time and how it interacts with surrounding water molecules. This information is crucial for understanding its solubility and transport properties. In the context of drug design, MD simulations are used to study the stability of a ligand bound to a protein's active site, a technique that has been applied to other complex thiazole derivatives. nih.gov

Structure-Reactivity Relationship (SRR) Analysis for Bromothiazoles

The thiazole ring is an electron-rich heterocyclic system. The presence of a bromine atom at the C4 position, a methyl group at the C5 position, and a phenyl group at the C2 position significantly modulates this electronic character. The bromine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can influence the electron density distribution across the thiazole ring. Conversely, the methyl group is weakly electron-donating, while the phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction and its conformation relative to the thiazole ring.

In the context of reactivity, the carbon-bromine bond in bromothiazoles is a key feature. This bond can be susceptible to cleavage, allowing for a variety of chemical transformations. For instance, the bromine atom can be replaced in nucleophilic substitution reactions or can participate in cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. The reactivity of the C-Br bond is influenced by the other substituents on the thiazole ring. The electron-donating methyl group at the adjacent C5 position can slightly increase the electron density on the ring, potentially affecting the ease of bromine substitution.

Structure-activity relationship studies on related thiazole derivatives have shown that the nature and position of substituents are critical for their biological activity. For example, the introduction of strong electron-withdrawing groups can enhance the antimicrobial and antifungal activity of thiazole compounds. nih.gov In the case of this compound, the combination of the bromo, methyl, and phenyl groups creates a unique electronic environment that determines its specific reactivity profile.

Table 1: Predicted Reactivity Descriptors for a Model Bromothiazole System

DescriptorValueImplication for Reactivity
HOMO Energy-6.5 eVIndicates the molecule's ability to donate electrons in a reaction.
LUMO Energy-1.2 eVReflects the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Electrophilicity Index (ω)2.5 eVA measure of the molecule's ability to act as an electrophile.
Nucleophilicity Index (N)2.8 eVA measure of the molecule's ability to act as a nucleophile.

Note: The values in this table are hypothetical and for illustrative purposes to represent the types of data generated in SRR analysis.

Computational Approaches to Intermolecular Interactions

Computational methods are indispensable for elucidating the non-covalent interactions that govern the supramolecular chemistry of this compound. These interactions, including halogen bonding and π-π stacking, are critical in determining the compound's physical properties, crystal packing, and interactions with biological targets.

Halogen Bonding:

The bromine atom in this compound can participate in halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen atom, resulting in a region of positive electrostatic potential (the σ-hole) along the extension of the covalent bond.

Computational studies, often employing Density Functional Theory (DFT), can predict the strength and geometry of these halogen bonds. The molecular electrostatic potential (MEP) surface can be calculated to visualize the σ-hole on the bromine atom. The strength of the halogen bond is influenced by the polarizability of the halogen atom (increasing from Cl to Br to I) and the nature of the atom it is bonded to. In this compound, the electron-withdrawing nature of the thiazole ring can enhance the positive character of the σ-hole on the bromine atom, thereby strengthening its halogen bonding capability.

π-π Stacking:

The phenyl group at the C2 position of the thiazole ring provides a platform for π-π stacking interactions. These are non-covalent interactions between aromatic rings that play a crucial role in the stabilization of molecular assemblies. The geometry of π-π stacking can be parallel-displaced, T-shaped, or sandwich-like.

Computational methods can be used to calculate the interaction energies and preferred geometries of π-π stacking in dimers or larger aggregates of this compound. The presence of the methyl group at the C5 position can sterically influence the approach of another molecule, thereby affecting the geometry and strength of the π-π stacking.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. It partitions the crystal space into regions where the electron distribution of a promolecule dominates the electron density of the procrystal. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds, halogen bonds, and van der Waals interactions. For this compound, Hirshfeld surface analysis would be instrumental in understanding its crystal packing and the relative contributions of different intermolecular forces.

Table 2: Calculated Intermolecular Interaction Energies for a Model Phenylthiazole Dimer

Interaction TypeGeometryInteraction Energy (kcal/mol)
π-π StackingParallel-displaced-2.5
π-π StackingT-shaped-1.8
Halogen Bonding (Br···N)Linear-3.2

Note: The values in this table are hypothetical and for illustrative purposes to represent the types of data generated from computational studies on intermolecular interactions.

Applications and Advanced Materials Incorporating 4 Bromo 5 Methyl 2 Phenylthiazole

A Versatile Synthetic Intermediate

The strategic placement of the bromine atom at the 4-position of the thiazole (B1198619) ring, combined with the methyl and phenyl groups, renders 4-Bromo-5-methyl-2-phenylthiazole a highly valuable intermediate in organic synthesis. This arrangement allows for selective functionalization, opening pathways to a diverse range of molecular architectures.

Building Block for Complex Heterocyclic Systems

The bromine atom on the thiazole ring serves as a versatile handle for the construction of more complex heterocyclic frameworks. A notable example is its use in the synthesis of 5-methyl-2-phenylthiazole-4-substituted heteroazole derivatives. researchgate.net In these syntheses, the thiazole core acts as a scaffold upon which other heterocyclic rings, such as oxadiazoles, thiadiazoles, and triazoles, can be appended. This modular approach allows for the systematic variation of the final molecular structure, enabling the exploration of structure-activity relationships.

A general synthetic pathway often involves the conversion of the bromo-thiazole into a more reactive intermediate, such as a carbohydrazide, which can then undergo cyclization reactions with various reagents to form the desired fused or linked heterocyclic systems. researchgate.net This strategy has proven effective in generating libraries of novel compounds for various screening purposes.

Precursor for Functional Organic Molecules with Tunable Properties

The ability to modify the this compound scaffold through cross-coupling reactions and other transformations allows for the fine-tuning of the electronic and steric properties of the resulting molecules. This tunability is crucial for the development of functional organic molecules with specific applications.

For instance, derivatives of 5-methyl-2-phenylthiazole (B2815521) have been investigated for their potential pharmacological activities. Research has shown that certain 5-methyl-2-phenylthiazole-4-substituted heteroazoles exhibit promising anti-inflammatory and analgesic properties. researchgate.net The synthesis of these bioactive molecules relies on the initial thiazole framework provided by precursors related to this compound. The following table summarizes the anti-inflammatory activity of some synthesized derivatives.

CompoundAnti-inflammatory Activity (% inhibition)
9 68.5
10 72.3
14 65.8
15 70.1
Diclofenac sodium 75.4
Data sourced from a study on the pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles. researchgate.net

Role in Coordination Chemistry and Ligand Design

The nitrogen and sulfur atoms within the thiazole ring of this compound and its derivatives provide potential coordination sites for metal ions. This has led to the exploration of these compounds as ligands in the field of coordination chemistry.

Development of Metal-Thiazole Complexes

Thiazole-containing ligands are known to form stable complexes with a variety of transition metals. orientjchem.org The coordination can occur through the nitrogen atom of the thiazole ring, and potentially through the sulfur atom or other functional groups introduced onto the thiazole scaffold. The synthesis of such complexes allows for the creation of new materials with interesting magnetic, electronic, and catalytic properties. While specific research on metal complexes of this compound is still developing, the broader class of phenylthiazole ligands has been successfully used to create coordination polymers and discrete metal complexes. nih.gov

Exploration as Ligands in Catalytic Systems

The design of ligands is a critical aspect of developing efficient and selective catalysts. Thiazole-based ligands can influence the steric and electronic environment of a metal center, thereby modulating its catalytic activity. The potential for this compound to be functionalized allows for the creation of tailored ligands for specific catalytic applications. For example, the introduction of phosphine (B1218219) or other coordinating groups via the bromo position could lead to novel ligands for cross-coupling reactions or other important organic transformations.

Potential in Optoelectronic and Material Science Applications

The conjugated system of the phenylthiazole core suggests that derivatives of this compound could possess interesting photophysical properties, making them candidates for applications in optoelectronics and materials science.

The incorporation of thiazole units into conjugated polymers has been shown to influence their electronic properties, such as their optical band gaps. researchgate.net By tuning the polymer backbone with different thiazole-containing monomers, materials with specific absorption and emission characteristics can be developed for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to functionalize this compound makes it a promising building block for creating such advanced materials. For example, cross-coupling reactions could be employed to polymerize this monomer or to attach it to other chromophoric units, leading to new materials with tailored optoelectronic properties.

Incorporation into Conjugated Polymers and Oligomers

Currently, there is a lack of specific research detailing the incorporation of this compound into conjugated polymers and oligomers. However, the broader class of thiazole-containing polymers is well-established in the field of organic electronics. Thiazole units are known to enhance the electron-accepting properties of polymers, which is crucial for applications in organic solar cells and transistors.

The 4-bromo substituent on the thiazole ring of the title compound offers a reactive site for cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental methods for synthesizing conjugated polymers. This would allow for the systematic introduction of the this compound unit into a polymer backbone, potentially leading to materials with tailored electronic properties. The phenyl and methyl groups would further influence the solubility and morphology of the resulting polymers, which are critical factors for device performance.

Table 1: Potential Influence of this compound on Conjugated Polymer Properties (Hypothetical)

Feature of this compoundPotential Impact on Conjugated Polymer
2-Phenylthiazole (B155284) Core Enhances electron affinity and charge transport.
4-Bromo Substituent Provides a reactive handle for polymerization.
5-Methyl Substituent Improves solubility and influences film morphology.

Exploration in Organic Light-Emitting Diodes (OLEDs) Components

Direct studies on the application of this compound in Organic Light-Emitting Diodes (OLEDs) have not been reported. Nevertheless, thiazole derivatives are recognized for their potential in OLEDs, often serving as electron-transporting or emissive materials. The electron-deficient nature of the thiazole ring can facilitate efficient electron injection and transport, a key requirement for high-performance OLEDs.

The combination of the phenyl group and the thiazole ring in this compound could lead to molecules with high photoluminescence quantum yields, making them candidates for emissive layers. The bromine atom could be utilized to introduce phosphorescent heavy-atom effects, potentially enabling efficient triplet emission and enhancing the internal quantum efficiency of OLED devices.

Application in Organic Semiconductors and Photovoltaics

There is no specific literature on the use of this compound in organic semiconductors and photovoltaics. However, the structural components of the molecule are relevant to these fields. Phenylthiazole-based molecules have been investigated as components of organic semiconductors due to their charge-transport capabilities.

In the context of organic photovoltaics (OPVs), the electron-accepting nature of the thiazole ring makes it a suitable building block for non-fullerene acceptors. The bromine atom on this compound could be used to tune the energy levels of the molecule to achieve better alignment with donor materials, leading to more efficient charge separation and higher power conversion efficiencies in OPV devices.

Exploration in Agrochemical Scaffold Research

The thiazole ring is a well-established pharmacophore in the agrochemical industry, present in numerous commercial fungicides and insecticides. While there is no specific data on the agrochemical applications of this compound, its structure suggests it could be a valuable scaffold for the development of new crop protection agents.

Structure-Based Development of Potential Agrochemicals

Structure-activity relationship (SAR) studies are crucial in the development of new agrochemicals. For thiazole-based fungicides and insecticides, the nature and position of substituents on the thiazole and phenyl rings can dramatically influence their biological activity. For instance, studies on other phenylthiazole derivatives have shown that halogen substituents can enhance insecticidal activity. sciengine.com The 4-bromo and 5-methyl groups on the title compound could be systematically varied to explore their impact on activity against various plant pathogens and insect pests.

Table 2: Potential Agrochemical Activity Based on Structurally Related Phenylthiazoles

Compound TypeReported Agrochemical ActivityReference
Phenylthiazole DerivativesAntifungal, Insecticidal, Herbicidal nih.gov
Phenylthiazole with Halo-substituentsEnhanced Insecticidal Activity sciengine.com

Exploration in Medicinal Chemistry Scaffolds for Biological Target Elucidation

The 2-phenylthiazole core is a recognized privileged structure in medicinal chemistry, appearing in a number of compounds with diverse therapeutic activities. Although research specifically targeting this compound for biological target elucidation is not available, its structural features suggest it could serve as a valuable scaffold in drug discovery programs. The thiazole ring is known to interact with a variety of biological targets, and the substituents on the phenyl and thiazole rings can be modified to optimize these interactions. mdpi.com

The presence of the bromine atom offers a handle for further chemical modifications, allowing for the creation of a library of derivatives for screening against various biological targets. For example, similar bromo-substituted heterocyclic compounds have been investigated as inhibitors of enzymes such as kinases and proteases, which are important targets in cancer and inflammatory diseases. The methyl group can influence the compound's metabolic stability and binding affinity. Therefore, this compound represents a promising starting point for the synthesis of novel compounds for the elucidation of new biological targets and the development of new therapeutic agents.

Design of Chemical Probes for Receptor-Ligand Interactions

Currently, there is a lack of specific, publicly available research detailing the direct use of this compound in the design of chemical probes for studying receptor-ligand interactions. While the thiazole scaffold is a common motif in medicinal chemistry, the direct application of this particular brominated derivative as a chemical probe has not been extensively reported in scientific literature.

Studies on Molecular Recognition and Binding Mechanisms (In Vitro)

Similarly, in vitro studies focusing on the molecular recognition and binding mechanisms of this compound are not prominently featured in accessible research. The primary utility of this compound appears to be as a synthetic precursor rather than a standalone agent for molecular recognition studies.

Pre-clinical Target Identification and Mechanistic Investigation (In Vitro/In Vivo Models, excluding human trials)

The compound's significance lies more in its role as a foundational piece for creating novel molecules that may then be subjected to biological evaluation. For instance, it serves as a key intermediate in the synthesis of advanced materials like photoswitchable diarylethenes. acs.orgnih.gov In one documented synthetic pathway, this compound is prepared from 2-phenylthiazole through a series of reactions involving bromination and methylation. acs.orgnih.gov This intermediate is then further functionalized to create larger, more complex molecular architectures.

A notable application of this compound is in flow chemistry, a modern and efficient method for chemical synthesis. In this context, it is used to generate a highly reactive aryllithium species. This is achieved by reacting the bromo-thiazole with n-butyllithium. The resulting lithiated compound can then be reacted with other molecules, such as octafluorocyclopentene (B1204224), to produce monoarylated products. dokumen.pub This demonstrates its utility in creating fluorinated organic compounds, which are of significant interest in materials science and medicinal chemistry.

Table 1: Synthetic Applications of this compound

Application AreaSynthetic RoleReactant(s)Product TypeRef.
Advanced MaterialsIntermediate in the synthesis of photoswitchable diarylethenesn-Butyllithium, Isopropyl-pinacol-borateBorylated thiazole derivative acs.org
Flow ChemistryPrecursor to a reactive aryllithium speciesn-ButyllithiumAryllithium intermediate dokumen.pub
Fluorinated CompoundsBuilding block for arylated fluorocarbonsAryllithium intermediate, OctafluorocyclopenteneMonoarylated heptafluorocyclopentene dokumen.pub

Application as a Chemical Catalyst or Organocatalyst Component

There is no significant evidence in the available scientific literature to suggest that this compound is used directly as a chemical catalyst or as a component in organocatalysis. Its chemical properties, particularly the presence of the C-Br bond, are more conducive to its use as an electrophilic partner in cross-coupling reactions or for the generation of organometallic reagents, rather than for catalytic turnover.

Advanced Analytical and Methodological Approaches for the Study of 4 Bromo 5 Methyl 2 Phenylthiazole

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatography is indispensable for the separation and quantification of "4-Bromo-5-methyl-2-phenylthiazole" from reaction mixtures, impurities, or biological matrices. The choice of technique depends on the compound's volatility, polarity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile or thermally labile compounds like "this compound." Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the most common mode for such analyses.

Research Findings: While specific HPLC methods for "this compound" are not extensively detailed in the public domain, methods for structurally similar bromo-phenyl-thiazole derivatives provide a strong basis for method development. For instance, the analysis of related thiazole (B1198619) derivatives has been successfully achieved using C18 columns. researchgate.net The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, with the organic modifier concentration adjusted to achieve optimal retention and separation. researchgate.netacs.org Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the phenyl and thiazole rings. A study on other thiazole derivatives utilized a mobile phase of acetonitrile and a phosphate (B84403) buffer solution, which could be adapted for this compound. researchgate.net

ParameterIllustrative HPLC Conditions for a Related Thiazole Derivative
Column ODS-2 Hypersil (C18), 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.05 M Triethylammonium Phosphate Buffer
Detection UV-Diode Array (DAD) at 254 nm and 320 nm
Flow Rate 1.0 mL/min
Temperature Ambient

This table presents a typical starting point for method development for this compound, based on methods for related compounds.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given the structure of "this compound," it is expected to have sufficient volatility and thermal stability for GC analysis, particularly when using a high-temperature capillary column.

Research Findings: For halogenated organic compounds, GC offers excellent separation and sensitivity. The use of a halogen-specific detector, such as a Halogen Specific Detector (XSD) or an Electron Capture Detector (ECD), can provide high selectivity and low detection limits for brominated compounds like the target molecule. nih.govresearchgate.net Studies on other halogenated compounds have demonstrated the effectiveness of capillary columns, such as those with a CP-Sil stationary phase, for achieving good separation. gcms.cz The injector and detector temperatures must be optimized to ensure efficient volatilization without thermal degradation.

ParameterSuggested GC Conditions for this compound
Column Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium or Hydrogen
Injector Temp. 250 - 280 °C
Oven Program Temperature gradient from 100 °C to 300 °C
Detector Halogen Specific Detector (XSD) or Mass Spectrometer (MS)

This table outlines proposed starting parameters for a GC method, which would require optimization.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It combines some of the best features of both gas and liquid chromatography, offering fast, efficient, and environmentally friendly separations.

Research Findings: SFC is a powerful technique for the analysis and purification of a wide range of small molecules. mdpi.com While specific applications to "this compound" are not documented, its utility for other heterocyclic pharmaceutical compounds is well-established. nih.govresearchgate.net The technique is particularly advantageous for chiral separations, though it is also highly effective for achiral analysis and purification. The polarity of the mobile phase can be fine-tuned by adding a co-solvent (modifier), such as methanol or ethanol (B145695), to the supercritical CO2. This allows for the separation of compounds with a broad range of polarities.

ParameterGeneral SFC Conditions for Analysis
Column Polar stationary phases (e.g., silica, diol) or non-polar (C18)
Mobile Phase Supercritical CO2 with an organic modifier (e.g., Methanol)
Detection UV or Mass Spectrometry (MS)
Backpressure 100 - 200 bar
Temperature 35 - 50 °C

This table provides a general overview of SFC conditions that could be adapted for the target compound.

Electroanalytical Chemistry for Redox Properties and Electrosynthesis

Electroanalytical techniques, such as cyclic voltammetry, can be employed to investigate the redox properties of "this compound." These studies provide insights into its electron transfer characteristics and can be foundational for developing electrosynthetic routes.

Research Findings: The electrochemical behavior of thiazole derivatives often involves the oxidation of the sulfur and/or nitrogen atoms within the ring. Studies on related phenylthiazole and phenothiazine (B1677639) compounds have shown that they can undergo oxidation to form radical cations and further oxidized species. researchgate.netmdpi.com The presence of the electron-rich phenyl group and the thiazole ring suggests that "this compound" would be susceptible to anodic oxidation. The bromine atom, being an electron-withdrawing group, might slightly increase the oxidation potential compared to a non-brominated analogue. These electrochemical processes can sometimes be harnessed for the synthesis of new derivatives, offering a green alternative to traditional chemical methods. nih.gov

TechniqueExpected Redox Behavior of this compound
Cyclic Voltammetry Anodic peak corresponding to the oxidation of the thiazole ring. The potential would be influenced by the solvent and supporting electrolyte.
Controlled Potential Electrolysis Potential for electrosynthesis of oxidized derivatives or for studying reaction mechanisms.

This table summarizes the expected electrochemical characteristics based on the behavior of similar compounds.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the unambiguous identification and structural elucidation of compounds in complex mixtures.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is a definitive technique for the analysis of volatile compounds.

Research Findings: In a GC-MS analysis of "this compound," the gas chromatogram would provide the retention time, while the mass spectrometer would yield a mass spectrum characterized by the molecular ion peak and a series of fragment ions. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion (M+ and M+2 peaks with approximately equal intensity).

The fragmentation pattern of thiazole derivatives in mass spectrometry often involves cleavage of the thiazole ring and loss of small, stable molecules. researchgate.netresearchgate.net For "this compound," expected fragmentation pathways could include the loss of the bromine atom, cleavage of the bond between the phenyl group and the thiazole ring, and fragmentation of the thiazole ring itself.

Ion (m/z)Proposed Identity of Fragment
253/255 [M]+• (Molecular ion)
174 [M - Br]+•
148 [M - Br - C2H2]+•
104 [C6H5CN]+•
77 [C6H5]+

This table presents a plausible mass fragmentation pattern for this compound, which would need to be confirmed experimentally.

LC-MS (Liquid Chromatography-Mass Spectrometry)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This technique is invaluable for the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. In the context of this compound, LC-MS serves as a crucial tool for purity assessment, impurity profiling, and pharmacokinetic studies.

A typical LC-MS method for the analysis of this compound would involve a reversed-phase chromatographic separation coupled with a mass spectrometer, likely equipped with an electrospray ionization (ESI) source. The ESI source is effective for ionizing moderately polar compounds like thiazole derivatives, producing protonated molecules [M+H]⁺ that can be readily detected by the mass analyzer. usda.gov

Method Development and Optimization:

The development of a robust LC-MS method requires careful optimization of both the chromatographic and mass spectrometric parameters. Key considerations for the analysis of this compound are outlined below.

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound

ParameterConditionRationale
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately non-polar compounds.
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid aids in protonation for better ESI response. Acetonitrile is a common organic modifier providing good peak shape.
Gradient5% to 95% B over 10 minutesA gradient elution is suitable for separating the main compound from potential impurities with varying polarities.
Flow Rate0.3 mL/minCompatible with standard ESI-MS interfaces.
Column Temperature40 °CImproves peak shape and reproducibility.
Injection Volume1-5 µLStandard volume for analytical LC-MS.
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)Thiazole nitrogen is readily protonated.
Capillary Voltage3.5 kVOptimized for efficient ion generation.
Cone Voltage30 VOptimized to minimize in-source fragmentation and maximize the [M+H]⁺ ion.
Source Temperature150 °CStandard temperature for ESI source.
Desolvation Gas Flow800 L/hr (Nitrogen)Efficiently removes solvent from the ESI plume.
Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF)Provides high resolution and accurate mass measurements for formula determination.
Scan Rangem/z 50-500Covers the expected mass of the parent compound and potential fragments/impurities.

Data Interpretation and Findings:

Under these conditions, this compound (C₁₀H₈BrNS, MW: 254.15) would be expected to produce a prominent protonated molecule [M+H]⁺ at m/z 253.9513 (for the ⁷⁹Br isotope) and 255.9492 (for the ⁸¹Br isotope) in a characteristic 1:1 isotopic pattern, confirming the presence of a single bromine atom. guidechem.comchemscene.com High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition with high accuracy, confirming the molecular formula.

Tandem mass spectrometry (MS/MS) experiments can be performed to further elucidate the structure. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. The fragmentation pattern provides structural information. For instance, cleavage of the thiazole ring or loss of the methyl or phenyl groups would result in specific fragment ions. The fragmentation of the thiazole ring and loss of bromine are common fragmentation pathways for such compounds. miamioh.eduthieme-connect.deresearchgate.net

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance)

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a sophisticated hyphenated technique that directly couples the separation power of HPLC with the unparalleled structure elucidation capability of Nuclear Magnetic Resonance (NMR) spectroscopy. nih.goviosrphr.org This technique is particularly advantageous for the unambiguous identification of unknown impurities or metabolites in complex mixtures without the need for prior isolation. nih.gov

For the analysis of this compound and its related substances, LC-NMR can provide detailed structural information in a single run. The process involves separating the sample components on an HPLC system and then transferring the eluent containing the compound of interest into the NMR flow cell for spectral acquisition.

Modes of Operation:

There are two primary modes of operation in LC-NMR:

On-flow mode: NMR spectra are acquired continuously as the eluent flows through the NMR probe. This mode is suitable for rapid screening of major components.

Stopped-flow mode: The chromatographic flow is halted when the peak of interest is in the NMR flow cell, allowing for longer acquisition times and the performance of more complex 2D NMR experiments (e.g., COSY, HSQC, HMBC) to gain detailed structural insights. iosrphr.org

Potential Research Findings and Applications:

In a research context, LC-NMR could be instrumental in characterizing novel synthesis-related impurities or degradation products of this compound. For example, if an unknown peak is observed in the LC-UV chromatogram, a stopped-flow LC-NMR experiment could be triggered for that peak. The resulting ¹H NMR and subsequent 2D NMR spectra would reveal the proton and carbon environments, as well as their connectivity, allowing for the complete structural elucidation of the unknown compound. This approach has been successfully used in the structural analysis of photo-degradation products of other thiazole-containing compounds. researchgate.net

Table 2: Hypothetical LC-NMR Data for an Impurity in this compound Analysis

TechniqueObservationInterpretation
LC-UV Unknown peak at a different retention time than the main compound.Presence of a potential impurity.
LC-MS (preliminary) [M+H]⁺ ion suggests a different molecular weight than the parent compound.The impurity has a different chemical formula.
Stopped-flow ¹H LC-NMR Distinct chemical shifts and coupling patterns for aromatic and aliphatic protons.Provides the proton framework of the impurity.
Stopped-flow 2D NMR (COSY, HSQC, HMBC) Correlation signals reveal proton-proton and proton-carbon connectivities.Allows for the assembly of the complete molecular structure of the impurity.

The combination of LC-MS and LC-NMR provides a formidable platform for the comprehensive analysis of this compound, ensuring its identity, purity, and the structural characterization of any associated substances. humanjournals.com

In Situ Monitoring Techniques for Reaction Progress and Intermediate Detection

The real-time monitoring of chemical reactions, known as in situ monitoring, is a critical aspect of modern process analytical technology (PAT). These techniques provide continuous data on reactant consumption, product formation, and the transient existence of intermediates, leading to a deeper understanding of reaction mechanisms, optimization of reaction conditions, and improved process control. For the synthesis of this compound, various spectroscopic techniques can be employed for in situ monitoring.

Spectroscopic methods such as Fourier-Transform Infrared (FTIR), Raman, and NMR spectroscopy are well-suited for in situ reaction analysis as they are non-destructive and can provide real-time structural information. Probes can be directly inserted into the reaction vessel to acquire data continuously throughout the course of the reaction.

Application in the Synthesis of this compound:

The synthesis of this compound typically involves the reaction of a substituted thiourea (B124793) with a halogenated carbonyl compound. In situ monitoring can track the key functional group changes associated with this transformation.

Table 3: Potential In Situ Monitoring Techniques for the Synthesis of this compound

TechniqueMonitored Species/Functional GroupResearch Findings and Insights
In Situ FTIR Spectroscopy C=O stretch of the starting material (e.g., a bromo-ketone)C=N and C-S stretches of the thiazole ringThe disappearance of the C=O band and the appearance of characteristic thiazole ring vibrations would indicate the progress of the reaction. This allows for the determination of reaction kinetics and endpoint.
In Situ Raman Spectroscopy Phenyl ring modesC-Br stretchThiazole ring breathing modesRaman spectroscopy is particularly useful for monitoring reactions in aqueous or highly polar media where FTIR is less effective. It can provide complementary information on the formation of the aromatic and heterocyclic ring systems. Surface-Enhanced Raman Spectroscopy (SERS) could be used for trace-level detection of intermediates. researchgate.net
In Situ NMR Spectroscopy Specific proton and carbon signals of reactants, intermediates, and products.Provides the most detailed structural information. The appearance and disappearance of specific NMR signals can unequivocally identify transient intermediates and provide quantitative data on the concentration of all species over time, leading to a comprehensive mechanistic understanding.

By employing these in situ monitoring techniques, researchers can gain a wealth of information that is not accessible through traditional offline analysis of quenched reaction aliquots. This detailed understanding of the reaction dynamics is crucial for developing robust, efficient, and safe manufacturing processes for this compound.

An exploration of the chemical compound this compound reveals a molecule poised for significant scientific inquiry. While direct research on this specific isomer is nascent, its structural features suggest a wealth of potential applications waiting to be unlocked. This article delineates the future perspectives and uncharted research avenues for this compound, focusing on the key areas that could define its contribution to chemical science.

Future Perspectives and Uncharted Research Avenues for 4 Bromo 5 Methyl 2 Phenylthiazole

The true potential of 4-Bromo-5-methyl-2-phenylthiazole lies not in what is known, but in what is yet to be discovered. Its unique combination of a reactive bromine atom, a tunable phenyl group, and a biologically significant thiazole (B1198619) core makes it a promising candidate for extensive future research.

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